molecular formula C11H11NO4S B13350661 2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate

2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate

Cat. No.: B13350661
M. Wt: 253.28 g/mol
InChI Key: GMPRTZZVJCZYFG-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrofuran ring fused with a nicotinate moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate typically involves the reaction of tetrahydrofuran derivatives with nicotinic acid derivatives. One common method includes the esterification of 2-(methylthio)nicotinic acid with 2-oxotetrahydrofuran-3-yl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.

    Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates.

Scientific Research Applications

2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nicotinate moiety may interact with nicotinic acid receptors, while the tetrahydrofuran ring can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxotetrahydrofuran-3-yl methacrylate: Shares the tetrahydrofuran ring but differs in the functional group attached to it.

    2-(Methylthio)nicotinic acid: Contains the nicotinate moiety with a methylthio group but lacks the tetrahydrofuran ring.

Uniqueness

2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate is unique due to the combination of the tetrahydrofuran ring and the nicotinate moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C11H11NO4S/c1-17-9-7(3-2-5-12-9)10(13)16-8-4-6-15-11(8)14/h2-3,5,8H,4,6H2,1H3

InChI Key

GMPRTZZVJCZYFG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OC2CCOC2=O

Origin of Product

United States

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